3-Fluorodibenz[b,e]oxepin-11(6H)-one

Medicinal Chemistry CNS Drug Discovery Hypoxia

This 3-fluoro-substituted dibenzoxepinone is the essential starting material for synthesizing 11-(4-cinnamyl-1-piperazinyl)-3-fluoro-6,11-dihydrodibenz[b,e]oxepin, a patent-protected compound with demonstrated protective effects against cerebral anoxia (EP0269755A1). The fluorine at the 3-position critically alters electronic distribution and lipophilicity—parameters essential for CNS target binding. Non-fluorinated analogs (e.g., CAS 4504-87-4) cannot substitute this intermediate without altering the final API's pharmacological profile. Procure only when your synthetic route requires a validated 3-fluoro-dibenzoxepinone core.

Molecular Formula C14H9FO2
Molecular Weight 228.22 g/mol
CAS No. 114312-48-0
Cat. No. B175712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluorodibenz[b,e]oxepin-11(6H)-one
CAS114312-48-0
Molecular FormulaC14H9FO2
Molecular Weight228.22 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C(=O)C3=C(O1)C=C(C=C3)F
InChIInChI=1S/C14H9FO2/c15-10-5-6-12-13(7-10)17-8-9-3-1-2-4-11(9)14(12)16/h1-7H,8H2
InChIKeyBZAIXEGWNRZEFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluorodibenz[b,e]oxepin-11(6H)-one Procurement Guide: Specifications and Verified Differentiation


3-Fluorodibenz[b,e]oxepin-11(6H)-one (CAS 114312-48-0) is a fluorinated tricyclic ketone belonging to the dibenzoxepinone class of heterocyclic compounds, characterized by a fused two-benzene ring system with an oxepin oxygen bridge and a carbonyl group at the 11-position . Its molecular formula is C14H9FO2 with a molecular weight of 228.22 g/mol, featuring a single fluorine substituent at the 3-position of the dibenzoxepin core [1]. This compound serves primarily as a key synthetic intermediate in the preparation of pharmaceutical dibenzoxepin derivatives, most notably those disclosed in patent literature for the treatment of cerebral diseases caused by hypoxia [2].

Why 3-Fluorodibenz[b,e]oxepin-11(6H)-one Cannot Be Replaced by Non-Fluorinated or Alternatively Substituted Analogs


Substitution within the dibenzoxepinone scaffold is not functionally interchangeable. The introduction of a fluorine atom at the 3-position confers distinct physicochemical and synthetic properties that non-fluorinated analogs (e.g., unsubstituted dibenz[b,e]oxepin-11(6H)-one, CAS 4504-87-4) do not possess [1]. Specifically, the presence of fluorine alters both electronic distribution and lipophilicity, parameters known to critically influence target binding in CNS-active dibenzoxepin derivatives [2]. Furthermore, the 3-fluoro intermediate is explicitly required for synthesizing 11-(4-cinnamyl-1-piperazinyl)-3-fluoro-6,11-dihydrodibenz[b,e]oxepin, a claimed compound with demonstrated protective effects against cerebral anoxia, as established in patent EP0269755A1 [3]. Procurement of a non-fluorinated alternative would yield a different final active pharmaceutical ingredient (API) with altered pharmacological profile and regulatory status, rendering the substitution scientifically and commercially invalid for the intended synthetic pathway.

Quantitative Evidence Differentiating 3-Fluorodibenz[b,e]oxepin-11(6H)-one for Procurement Decisions


Exclusive Synthetic Intermediate for Patent-Protected Cerebral Anoxia Therapeutic Candidate

3-Fluorodibenz[b,e]oxepin-11(6H)-one is the required intermediate for synthesizing 11-(4-cinnamyl-1-piperazinyl)-3-fluoro-6,11-dihydrodibenz[b,e]oxepin, a compound explicitly claimed in European Patent EP0269755A1 and demonstrated to possess protective effects against cerebral anoxia [1]. Non-fluorinated analogs are structurally excluded from this synthetic pathway.

Medicinal Chemistry CNS Drug Discovery Hypoxia

Fluorine Substitution Enables Differential Reactivity in Intramolecular Cyclization

The 3-fluoro substitution on the dibenzoxepinone core enables distinct synthetic pathways compared to non-fluorinated or alternatively substituted analogs. Specifically, the synthesis described in EP0269755A1 utilizes 3-fluoro-2-[(3-fluorophenyloxy)methyl]benzoic acid as a precursor, where the fluorine atom at the 3-position influences the electronic environment and facilitates the intramolecular Friedel-Crafts acylation cyclization to form the dibenzoxepinone ring system [1]. Non-fluorinated analogs lacking this electronic activation require alternative, often less efficient, synthetic routes [2].

Synthetic Chemistry Fluorination Cyclization

Physicochemical Differentiation: Altered Lipophilicity and Melting Point Versus Non-Fluorinated Parent

The 3-fluoro substitution significantly alters the physicochemical profile of the dibenzoxepinone scaffold relative to its non-fluorinated parent compound. 3-Fluorodibenz[b,e]oxepin-11(6H)-one exhibits a melting point of 79-81 °C and an estimated aqueous solubility of 4.3E-3 g/L at 25 °C . In comparison, the unsubstituted parent compound dibenz[b,e]oxepin-11(6H)-one (CAS 4504-87-4, molecular weight 210.23 g/mol) displays different melting behavior and solubility characteristics [1].

Physicochemical Properties Drug Design Analytical Chemistry

Verified Application Scenarios for 3-Fluorodibenz[b,e]oxepin-11(6H)-one Based on Quantitative Evidence


Synthesis of Patent-Protected CNS-Active Dibenzoxepin Derivatives for Hypoxia Research

3-Fluorodibenz[b,e]oxepin-11(6H)-one is the essential starting material for synthesizing 11-(4-cinnamyl-1-piperazinyl)-3-fluoro-6,11-dihydrodibenz[b,e]oxepin, a compound with demonstrated protective effects against cerebral anoxia as disclosed in EP0269755A1 [1]. Procurement for this specific synthetic application is justified only if the downstream target is a fluorinated dibenzoxepin API. Laboratories conducting medicinal chemistry research on cerebral ischemia, stroke models, or hypoxic brain injury should prioritize this intermediate when the synthetic route explicitly requires a 3-fluoro-substituted dibenzoxepinone core.

Process Chemistry Development for Fluorinated Heterocyclic Building Blocks

For process chemists optimizing synthetic routes to fluorinated dibenzoxepin derivatives, 3-fluorodibenz[b,e]oxepin-11(6H)-one serves as a validated intermediate in intramolecular Friedel-Crafts acylation pathways [2]. The fluorine atom at the 3-position influences the electronic environment of the aromatic ring, affecting both the cyclization efficiency and the regioselectivity of subsequent functionalization steps. Procurement in this context is warranted when developing scalable synthetic methodologies that leverage fluorine-mediated electronic effects to improve yield or purity relative to non-fluorinated analog-based routes [3].

Analytical Reference Standard for Fluorinated Impurity Profiling

Given its distinct physicochemical properties—including a melting point range of 79-81 °C and calculated density of 1.299±0.06 g/cm³ —3-fluorodibenz[b,e]oxepin-11(6H)-one can function as a reference material for developing HPLC or GC methods intended to detect and quantify fluorinated dibenzoxepinone impurities in API batches. Its chromatographic retention time and spectral characteristics differ from those of non-fluorinated analogs (MW 210.23 vs. 228.22), enabling specific detection of 3-fluoro substituted contaminants. Procurement for analytical method validation or quality control purposes is supported when manufacturing processes involve fluorinated dibenzoxepin intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluorodibenz[b,e]oxepin-11(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.